Haloperidol Haloperidol Haloperidol is a phenylbutylpiperadine derivative with antipsychotic, neuroleptic, and antiemetic activities. Haloperidol competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, thereby eliminating dopamine neurotransmission and leading to antidelusionary and antihallucinagenic effects. Antagonistic activity mediated through D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) accounts for its antiemetic activity.
Haloperidol, also known as haldol or keselen, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Haloperidol is a drug which is used for the treatment of schizophrenia [l2016] for the treatment of acute psychosis in acutely agitated schizophrenic patients with moderately severe to very severe symptoms [l2016] for the treatment of severe behavioral or psychological symptoms of dementia [l2016] for the treatment of delirium in the pediatric intensive care unit [l2016] for the treatment of agitation or delirium [l2016] for agitation† or delirium in adult patients with no underlying psychiatric illness [l2016] for use as a second-line agent for rescue treatment of chemotherapy-induced nausea/vomiting [l2016] for the treatment of irritability associated with autistic disorder [l2016] for the treatment of tics and vocal utterances associated with tourette's syndrome [l2016] for the treatment of severe behavioral problems associated with oppositional defiant disorder or other disruptive behavioral disorders, or for the treatment of attention-deficit hyperactivity disorder (adhd) in pediatric patients who show excessive motor activity with accompanying conduct disorders [l2016]. Haloperidol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Haloperidol has been detected in multiple biofluids, such as urine and blood. Within the cell, haloperidol is primarily located in the cytoplasm and membrane (predicted from logP). Haloperidol is a potentially toxic compound.
Haloperidol is a conventional antipsychotic agent used in the treatment of acute and chronic psychosis. Haloperidol therapy is commonly associated with minor serum aminotransferase elevations and in very rare instances has been linked to clinically apparent acute liver injury.
Brand Name: Vulcanchem
CAS No.: 3756-55-2
VCID: VC21537425
InChI: InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
SMILES: C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Molecular Formula: C21H23ClFNO2
Molecular Weight: 375.9 g/mol

Haloperidol

CAS No.: 3756-55-2

Cat. No.: VC21537425

Molecular Formula: C21H23ClFNO2

Molecular Weight: 375.9 g/mol

* For research use only. Not for human or veterinary use.

Haloperidol - 3756-55-2

CAS No. 3756-55-2
Molecular Formula C21H23ClFNO2
Molecular Weight 375.9 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Standard InChI InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Standard InChI Key LNEPOXFFQSENCJ-UHFFFAOYSA-N
SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Colorform Crystals
WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER
Melting Point 148
151.5 °C
151.5°C

Chemical Structure and Properties

Haloperidol (C21H23ClFNO2) is a butyrophenone derivative characterized by a central piperidine structure with hydroxy and p-chlorophenyl substituents at position 4, linked to a butyrophenone group . This unique chemical architecture contributes to its high lipophilicity, enabling effective penetration of the blood-brain barrier and contributing to its pharmacological effects.

The compound's physical and chemical properties are fundamental to understanding its behavior in biological systems. Haloperidol exhibits significant lipophilicity, which influences its distribution throughout body tissues and affects its pharmacokinetic profile. This characteristic contributes to its extensive metabolism and relatively long half-life, making it suitable for various administration routes and dosing schedules.

Pharmacokinetics

Absorption and Bioavailability

Haloperidol demonstrates significant variability in its pharmacokinetic parameters across individuals. When administered orally, it is well-absorbed from the gastrointestinal tract, though first-pass hepatic metabolism reduces its bioavailability to approximately 40-75% . The time to reach peak plasma concentration (tmax) varies considerably for oral administration, ranging from 1.7 to 6.1 hours . This variability reflects differences in individual metabolism and absorption rates.

Intramuscular administration provides more predictable pharmacokinetics, with peak plasma concentrations achieved in approximately 20 minutes in healthy individuals and 33.8 minutes in patients with schizophrenia . This route bypasses first-pass metabolism, resulting in higher bioavailability compared to oral administration.

Distribution

As a highly lipophilic compound, haloperidol distributes extensively throughout body tissues. Its estimated volume of distribution ranges from 11 to 25 L/kg, indicating substantial extravascular localization at steady state . In circulation, haloperidol is predominantly (90-94%) bound to plasma proteins . This extensive protein binding affects its distribution and clearance, contributing to its prolonged duration of action.

Metabolism and Elimination

Haloperidol undergoes extensive hepatic metabolism, with minimal renal excretion of the unchanged compound . The major metabolic pathways involve several enzyme systems:

  • Cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6

  • Carbonyl reductase

  • Uridine diphosphoglucose glucuronosyltransferase

The primary metabolic processes include:

  • Oxidative N-dealkylation of the piperidine nitrogen

  • Reduction of the butyrophenone carbonyl to carbinol

  • Glucuronidation

Several metabolites have been identified, including p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine, reduced haloperidol, pyridinium metabolites, and haloperidol glucuronide . Among these, only reduced haloperidol demonstrates pharmacological activity, retaining approximately 10% of the parent compound's activity .

Genetic polymorphisms in CYP2D6 significantly impact haloperidol's metabolism, introducing considerable inter-individual variability in drug clearance and therapeutic response . The elimination half-life ranges from 14.5 to 36.7 hours following oral administration and averages 20.7 hours after intramuscular administration .

Mechanism of Action

Dopaminergic System Interactions

Haloperidol's primary mechanism involves antagonism of post-synaptic dopamine D2 receptors in the brain . This competitive blockade disrupts dopamine neurotransmission, particularly in the mesolimbic and mesocortical pathways. The resulting inhibition of dopaminergic signaling is believed to alleviate psychotic symptoms such as delusions and hallucinations commonly associated with conditions like schizophrenia.

The compound's high affinity for D2 receptors contributes to both its therapeutic effects and potential for extrapyramidal side effects. The balance between efficacy and adverse effects depends on the degree of receptor occupancy, with higher occupancy increasing the risk of movement disorders.

Sigma-1 Receptor Antagonism

Beyond its dopaminergic effects, haloperidol acts as an antagonist at sigma-1 receptors . These unique ligand-operated chaperones are present in critical areas for pain control throughout the peripheral and central nervous systems. Haloperidol's antagonism of sigma-1 receptors prevents their binding to N-methyl-D-aspartate (NMDA) receptor subunits, specifically NR1 subunits .

This mechanism potentiates opioid-induced antinociception, suggesting haloperidol's potential utility as an adjuvant in pain management protocols . Similar effects have been observed in experimental models of neuropathic pain, further supporting the clinical relevance of haloperidol's sigma-1 receptor antagonism.

NMDA Channel Antagonism

Haloperidol exhibits selective antagonism of N-methyl-D-aspartate (NMDA) channels, which are implicated in the development and maintenance of peripheral and central sensitization during nociceptive states . This antagonism has been associated with analgesic effects without causing loss of the righting reflex, suggesting potential applications in pain management beyond traditional antipsychotic uses.

Clinical Applications

Management of Psychotic Disorders

Haloperidol's primary clinical application involves the treatment of acute and chronic psychotic disorders, particularly schizophrenia. Its efficacy in managing positive symptoms such as hallucinations, delusions, and thought disorders has established it as a significant treatment option despite the development of newer antipsychotic medications.

The compound is available in various formulations, including long-acting injectable preparations for maintenance therapy. For instance, haloperidol decanoate injections (50 mg/mL and 100 mg/mL) are indicated for maintenance therapy of psychosis in adults, particularly for patients requiring prolonged parenteral neuroleptic therapy .

Emerging Applications in Pain Management

Haloperidol's pharmacologic properties, particularly its sigma-1 receptor antagonism and NMDA channel effects, suggest potential applications in pain management . These mechanisms can enhance opioid analgesia through complementary pathways, potentially allowing for reduced opioid dosing and associated adverse effects.

The compound's efficacy in experimental models of neuropathic pain further supports its potential utility in managing complex pain syndromes that respond poorly to conventional analgesics . This represents an emerging area of clinical interest that warrants further investigation.

Pharmaceutical Formulations and Administration

Available Dosage Forms

Haloperidol is available in various pharmaceutical formulations to accommodate different clinical scenarios and patient needs. These include:

  • Oral tablets and capsules

  • Oral solution/drops

  • Intramuscular injection for acute management

  • Long-acting depot injections for maintenance therapy

The depot formulation, haloperidol decanoate, is specifically designed for maintenance therapy in patients requiring prolonged neuroleptic treatment. It is available in two concentrations:

  • 50 mg/mL injection (containing 70.52 mg haloperidol decanoate, equivalent to 50 mg haloperidol base)

  • 100 mg/mL injection (containing 141.04 mg haloperidol decanoate, equivalent to 100 mg haloperidol base)

Synthesis and Manufacturing

The synthesis of haloperidol involves several intermediate compounds and chemical processes. One key intermediate is 4-chlorobutyronitrile, which can be synthesized through a specific method involving the following steps:

  • Reaction of 1-chloro-4,4-dihydroxy butylamine (1.6 mol) with 2-nitrophenol solution (2.1-2.6 mol)

  • Addition of aluminum oxide (1.5 mol) and cyclohexane (300 ml)

  • Controlled temperature and reaction conditions

  • Multiple extraction and purification steps

  • Recrystallization in nitromethane to obtain crystalline 4-chlorobutyronitrile

This represents one aspect of the complete synthesis pathway for haloperidol, highlighting the complex chemical processes involved in manufacturing this pharmaceutical compound.

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